(2E)-N-(2-bromo-4-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2-bromo-4-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-bromo-4-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-methylaniline and 4-fluorobenzaldehyde.
Formation of the Enamide: The key step involves the formation of the enamide bond. This can be achieved through a condensation reaction between the amine and the aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-bromo-4-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(2-bromo-4-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-bromo-4-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of a fluorine atom.
(2E)-N-(2-bromo-4-methylphenyl)-3-(4-methylphenyl)prop-2-enamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (2E)-N-(2-bromo-4-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-N-(2-bromo-4-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c1-11-2-8-15(14(17)10-11)19-16(20)9-5-12-3-6-13(18)7-4-12/h2-10H,1H3,(H,19,20)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJWXADQRNJGKA-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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